![molecular formula C7H6N2OS B2586475 1-(イミダゾ[2,1-b][1,3]チアゾール-5-イル)エタン-1-オン CAS No. 1369341-20-7](/img/structure/B2586475.png)
1-(イミダゾ[2,1-b][1,3]チアゾール-5-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
科学的研究の応用
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with moderate activity against kidney cancer cells. It is also being explored for its antiviral and antimicrobial properties.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials, such as electroluminescent materials for OLED devices.
Catalysis: The spatial structure of the compound allows it to be used as a catalyst in asymmetric synthesis.
作用機序
Target of Action
Imidazole-containing compounds, which include 1-{imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Related imidazo[2,1-b]thiazole compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Related compounds have been shown to exhibit anticancer activity, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to interact with DNA and caspase-3, suggesting potential mechanisms of action .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have stable structures, suggesting that this compound may also exhibit stability over time .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to different products .
Industrial Production Methods: In an industrial setting, the synthesis of 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one can be achieved using a continuous flow system. This method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a dehydrating system, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine . This multistage system allows for the efficient production of the compound without the need for intermediate isolation.
化学反応の分析
Types of Reactions: 1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
類似化合物との比較
1-{Imidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidin-3-ylthiazol-2-amine:
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
2-Arylideneimidazo[2,1-b]thiazine: Known for its antituberculosis activity.
特性
IUPAC Name |
1-imidazo[2,1-b][1,3]thiazol-5-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-4-8-7-9(6)2-3-11-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVRANSBZGWPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2586395.png)
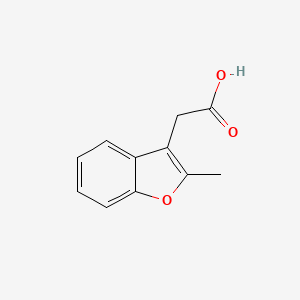
![N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2586398.png)

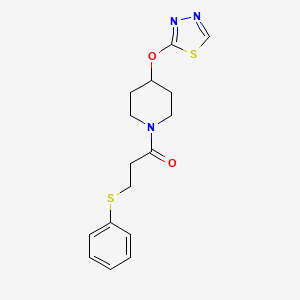
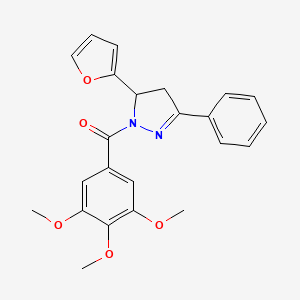
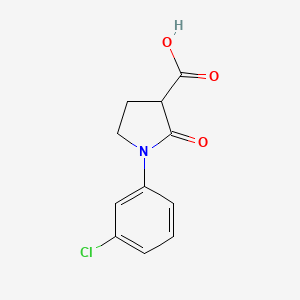

![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)
![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)
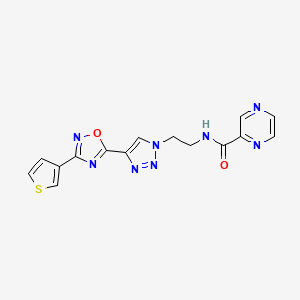
![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)
